2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
2-Morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that belongs to the class of thiazolopyridazines This compound is characterized by its unique structure, which includes a morpholine ring, a phenethyl group, and a phenyl group attached to a thiazolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common method involves the condensation of 3-amino-2-chloropyridine with an isothiocyanate under specific conditions. The reaction is often carried out in a sealed tube and irradiated with an Nd-YAG nanosecond laser (λ= 355 nm) to facilitate the formation of the thiazolopyridazine core . The product is then purified using chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, solvent-free methods, such as laser synthesis, have been explored to reduce the environmental impact and improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anticancer agent, particularly against HepG2 cell lines.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, in anticancer research, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Morpholino-4-anilinoquinoline: Another compound with a morpholine ring and potential anticancer properties.
2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol: A structurally similar compound with applications in medicinal chemistry.
Uniqueness
2-Morpholino-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one stands out due to its unique thiazolopyridazine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-morpholin-4-yl-7-phenyl-5-(2-phenylethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c28-22-20-21(30-23(24-20)26-13-15-29-16-14-26)19(18-9-5-2-6-10-18)25-27(22)12-11-17-7-3-1-4-8-17/h1-10H,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEXXLVVHZJSJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CCC4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.